molecular formula C19H20N4O3 B11256337 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11256337
M. Wt: 352.4 g/mol
InChI Key: NHXWSXZILMDNHS-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the subsequent attachment of the pyridine and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: Shares the dimethoxyphenyl group but lacks the pyrazole and pyridine rings.

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: Contains a similar phenyl group but has a different core structure.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a pyridine ring, and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-25-17-6-5-13(10-18(17)26-2)7-9-21-19(24)16-11-15(22-23-16)14-4-3-8-20-12-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

NHXWSXZILMDNHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3)OC

Origin of Product

United States

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